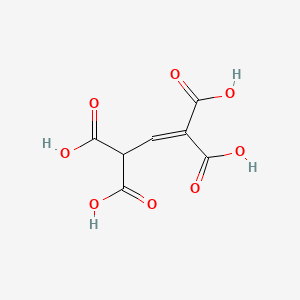
Prop-1-ene-1,1,3,3-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-1-ene-1,1,3,3-tetracarboxylic acid is an organic compound characterized by the presence of four carboxyl groups attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-1-ene-1,1,3,3-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of prop-1-ene-1,3-sultone derivatives, followed by subsequent reactions to introduce the carboxyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize cost-effective reagents and optimized reaction conditions. These methods aim to produce the compound in high quantities while maintaining quality and minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions
Prop-1-ene-1,1,3,3-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where one or more carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, hydrogen, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome and efficiency of the reactions .
Major Products Formed
The major products formed from these reactions include various carboxylated derivatives, alcohols, and other functionalized organic compounds .
Scientific Research Applications
Prop-1-ene-1,1,3,3-tetracarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies and drug development.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of prop-1-ene-1,1,3,3-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Prop-1-ene-1,1,3,3-tetracarboxylic acid can be compared with other similar compounds, such as:
Prop-1-ene-1,3-sultone: Used as an electrolyte additive in batteries.
Ethylene sulfate: Another sulfur-based additive with similar applications.
The uniqueness of this compound lies in its multiple carboxyl groups, which provide distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
4663-30-3 |
|---|---|
Molecular Formula |
C7H6O8 |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
prop-1-ene-1,1,3,3-tetracarboxylic acid |
InChI |
InChI=1S/C7H6O8/c8-4(9)2(5(10)11)1-3(6(12)13)7(14)15/h1-2H,(H,8,9)(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
OCBNBRDXHWXRRM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
![n-[(4-Nitrophenyl)sulfonyl]glutamic acid](/img/structure/B14734747.png)
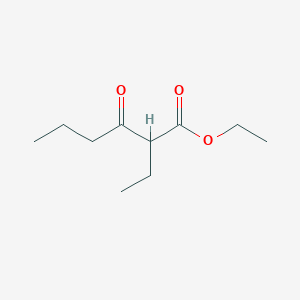
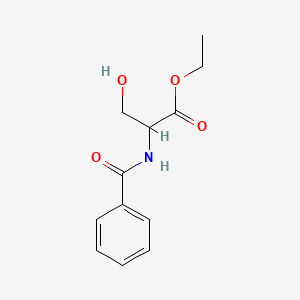
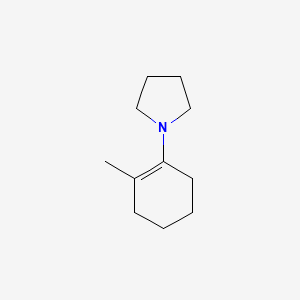
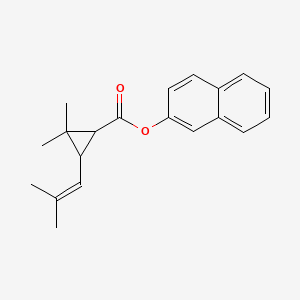
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
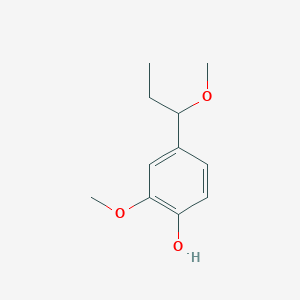
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
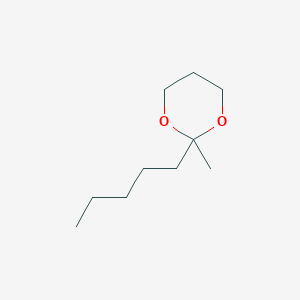
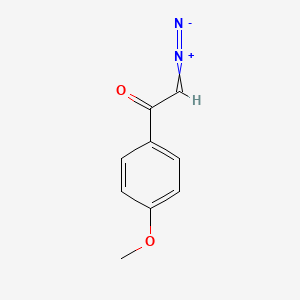
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
